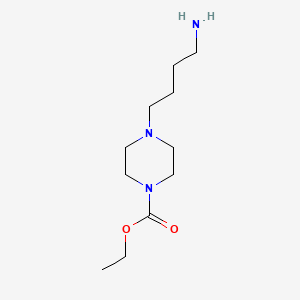
Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate
Cat. No. B1629347
Key on ui cas rn:
83089-23-0
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04390697
Procedure details


A solution of 200 g of ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate and 20 g of cobaltous chloride hexahydrate in 2 liters of methanol was cooled in ice and 125 g of sodium borohydride were added in portions with stirring at a temperature of less than 10° C. When the addition was complete, the mixture was stirred at 20° C. for 16 hours and then ~300 ml of concentrated HCl were added thereto until the black suspension turned blue. The solvent was removed under vacuum and the residue was dissolved in 2 liters of water and filtered. The filtrate was adjusted to a pH of 8 with potassium carbonate and was washed with 200 ml of carbon tetrachloride to remove non-polar impurities. The pH of the solution was increased to 9-10 by the addition of more potassium carbonate and then was saturated with sodium chloride. The mixture was extracted 6 times with 250 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 30 g of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a light brown oil which was distilled under reduced pressure to give a pure fraction with a boiling point of 135°-140° C. at 0.3 mm Hg.
Name
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
Quantity
200 g
Type
reactant
Reaction Step One

[Compound]
Name
cobaltous chloride hexahydrate
Quantity
20 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:8][CH2:7]1)#[N:2].[BH4-].[Na+].Cl>CO>[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][N:6]1[CH2:7][CH2:8][N:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:10][CH2:11]1 |f:1.2|
|
Inputs


Step One
|
Name
|
ethyl 4-(3-cyanopropyl)-piperazine-1-carboxylate
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CCCN1CCN(CC1)C(=O)OCC
|
[Compound]
|
Name
|
cobaltous chloride hexahydrate
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
125 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at a temperature of less than 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at 20° C. for 16 hours
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 2 liters of water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 200 ml of carbon tetrachloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove non-polar impurities
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pH of the solution was increased to 9-10 by the addition of more potassium carbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted 6 times with 250 ml of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts were dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCCCN1CCN(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
